molecular formula C9H7ClN2O3S B1358082 Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate CAS No. 577691-69-1

Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Cat. No.: B1358082
CAS No.: 577691-69-1
M. Wt: 258.68 g/mol
InChI Key: AFIHSFFRLJYZAX-UHFFFAOYSA-N
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Description

Historical Context of Pyrido-thiazine Derivatives

The development of pyrido-thiazine chemistry emerged from the broader exploration of bicyclic heterocyclic systems that began in earnest during the mid-20th century. Early investigations into fused nitrogen-sulfur containing ring systems were motivated by the recognition that such structures could serve as bioisosteres for naturally occurring compounds and potentially exhibit enhanced biological activities. The synthesis of pyrido-thiazine derivatives gained momentum as researchers sought to develop compounds with improved pharmacological profiles compared to their monocyclic counterparts. Historical studies demonstrated that the incorporation of sulfur into pyridine-containing bicyclic systems could significantly alter both the electronic properties and the three-dimensional architecture of the resulting molecules.

The specific structural class represented by methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate evolved from systematic studies of pyrido[3,2-b]thiazine frameworks. Early research into these systems revealed that the positioning of heteroatoms within the bicyclic framework could dramatically influence both chemical reactivity and biological activity. The historical development of synthetic methodologies for accessing these compounds has been marked by the evolution from multi-step synthetic routes to more efficient approaches that allow for the introduction of diverse functional groups at specific positions within the bicyclic core. This evolution has been particularly important for compounds bearing electron-withdrawing groups such as the chlorine substituent and carbonyl functionalities present in the target compound.

The emergence of pyrido-thiazine derivatives as research targets was further accelerated by discoveries demonstrating their potential as enzyme inhibitors and their ability to interact with various biological targets. Historical investigations revealed that the thiazine ring system could serve as a privileged scaffold for developing compounds with selectivity toward specific enzymes, particularly those involved in inflammatory pathways. These early findings established the foundation for contemporary research efforts focused on understanding structure-activity relationships within this chemical class and optimizing synthetic approaches for accessing diverse pyrido-thiazine derivatives.

Taxonomic Classification within Heterocyclic Chemistry

Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate occupies a specific position within the hierarchical classification system of heterocyclic chemistry. At the highest level, this compound belongs to the broad category of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (non-carbon atom) within a cyclic structure. Within this classification, the compound is further categorized as a bicyclic heterocycle, specifically featuring two fused ring systems that share common atoms. The presence of both nitrogen and sulfur heteroatoms classifies it as a mixed heteroatom system, distinguishing it from compounds containing only nitrogen or only sulfur heteroatoms.

The specific ring fusion pattern in methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate places it within the pyrido-thiazine subfamily. The nomenclature pyrido[3,2-b]thiazine indicates the specific fusion pattern between the pyridine ring (pyrido) and the thiazine ring, with the numbers 3,2-b indicating the positions of fusion and the 1,4 designation specifying the relative positions of the nitrogen and sulfur atoms within the thiazine ring. This systematic naming convention allows for precise identification of the compound's structural features and differentiates it from isomeric pyrido-thiazine systems such as pyrido[2,3-b]thiazines or other fusion patterns.

Table 1: Taxonomic Classification of Pyrido-thiazine Derivatives

Classification Level Category Specific Designation
Primary Class Heterocyclic Compounds Mixed N,S-Heterocycles
Secondary Class Bicyclic Systems Fused Ring Systems
Tertiary Class Pyrido-thiazines [3,2-b] Fusion Pattern
Quaternary Class Substituted Derivatives 7-Chloro-3-oxo variants
Functional Classification Carboxylate Esters Methyl Ester Derivatives

Within the broader context of sulfur-containing heterocycles, pyrido-thiazines represent a subset of compounds that combine the electronic properties of pyridine rings with the unique characteristics imparted by sulfur incorporation. The thiazine ring system contributes both nucleophilic and electrophilic centers to the overall molecular framework, enabling diverse chemical transformations and biological interactions. The specific substitution pattern present in methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate, including the 7-chloro substituent, the 3-oxo functionality, and the 6-carboxylate group, further refines its classification within specialized subgroups of pyrido-thiazine derivatives.

Significance in Bicyclic Heterocycle Research

The significance of methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate in bicyclic heterocycle research stems from its unique structural features that combine multiple pharmacophoric elements within a single molecular framework. The compound serves as an important model system for understanding how fused ring architectures can influence both chemical reactivity and biological activity. Research investigations have demonstrated that bicyclic systems often exhibit enhanced stability compared to their monocyclic counterparts while simultaneously providing multiple sites for structural modification and functional group incorporation. The pyrido-thiazine core represents a particularly valuable scaffold because it combines the electron-deficient nature of pyridine rings with the versatile reactivity patterns associated with sulfur-containing heterocycles.

Contemporary research has highlighted the importance of pyrido-thiazine derivatives as potential enzyme inhibitors, particularly in the context of cyclooxygenase selectivity. Studies have shown that the bicyclic framework can provide the necessary three-dimensional architecture for selective binding to enzyme active sites while the various substituents can fine-tune binding affinity and selectivity profiles. The specific structural features present in methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate, including the electron-withdrawing chlorine substituent and the carbonyl functionality, contribute to its potential as a research tool for investigating structure-activity relationships in enzyme inhibition studies.

The compound's significance extends beyond its immediate biological applications to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. Research has demonstrated that pyrido-thiazine derivatives can serve as versatile platforms for the construction of hybrid molecules that combine multiple pharmacophoric elements. The presence of the carboxylate ester functionality in methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate provides opportunities for further chemical modifications through standard organic transformations, enabling the synthesis of diverse derivative compounds for structure-activity relationship studies. This versatility has made such compounds valuable tools in medicinal chemistry research programs focused on developing new therapeutic agents.

Table 2: Research Applications of Pyrido-thiazine Derivatives

Research Area Application Type Specific Examples Reference Studies
Enzyme Inhibition Cyclooxygenase Selectivity Selective inhibition profiles
Synthetic Chemistry Building Block Applications Hybrid molecule construction
Structure-Activity Studies Pharmacophore Mapping Substituent effect analysis
Materials Science Electronic Properties Conductivity modulation

Current Research Landscape

The current research landscape surrounding methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate and related compounds is characterized by multidisciplinary approaches that span synthetic methodology, computational chemistry, and biological evaluation. Recent studies have focused on developing more efficient synthetic routes for accessing diverse pyrido-thiazine derivatives while simultaneously investigating their potential applications in various research domains. Contemporary synthetic efforts have emphasized the development of modular approaches that allow for the systematic variation of substituents at different positions within the bicyclic framework, enabling comprehensive structure-activity relationship studies.

Computational chemistry has emerged as a crucial component of current research efforts, with molecular docking studies and quantum chemical calculations providing insights into the binding modes and electronic properties of pyrido-thiazine derivatives. These computational approaches have been particularly valuable for understanding how structural modifications influence both chemical reactivity and biological activity. Recent computational studies have revealed that the electronic distribution within the pyrido-thiazine framework can be significantly influenced by the nature and position of substituents, providing rational guidance for the design of new derivatives with enhanced properties.

The biological evaluation of pyrido-thiazine derivatives has expanded beyond traditional enzyme inhibition studies to encompass investigations of their antioxidant properties, cytotoxicity profiles, and potential applications in treating inflammatory conditions. Current research has demonstrated that certain pyrido-thiazine derivatives exhibit selective inhibition of cyclooxygenase-2 enzymes while showing reduced activity against cyclooxygenase-1, suggesting potential advantages in terms of therapeutic selectivity. These findings have motivated continued research efforts focused on optimizing the structural features necessary for achieving desired biological profiles.

Manufacturing and supply chain considerations have also become important aspects of the current research landscape, with specialized chemical suppliers now offering pyrido-thiazine derivatives for research applications. The availability of compounds like methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate through commercial sources has facilitated broader research access and enabled collaborative studies across multiple research institutions. Current quality control standards ensure that research-grade materials meet the purity specifications necessary for reliable experimental results, with typical specifications requiring minimum purities of 95% or higher.

Future research directions in the pyrido-thiazine field are expected to focus on developing more sustainable synthetic methodologies, exploring new biological targets, and investigating potential applications in emerging areas such as chemical biology and materials science. The continued availability of well-characterized compounds like methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]thiazine-6-carboxylate will remain essential for supporting these research efforts and advancing our understanding of this important class of heterocyclic compounds.

Properties

IUPAC Name

methyl 7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c1-15-9(14)7-4(10)2-5-8(12-7)11-6(13)3-16-5/h2H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIHSFFRLJYZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=N1)NC(=O)CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619199
Record name Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
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Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577691-69-1
Record name Methyl 7-chloro-3,4-dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-thiazine-6-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate typically involves multiple steps, starting with the construction of the pyrido[3,2-b][1,4]thiazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and properties.

Scientific Research Applications

Pharmacological Applications

Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate exhibits several pharmacological activities:

  • Antimicrobial Activity :
    • Compounds similar to this thiazine derivative have shown efficacy against various bacterial strains. For instance, derivatives of thiazines have been documented for their antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Research indicates that thiazine derivatives can inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects :
    • Compounds containing thiazine rings are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study synthesized various thiazine derivatives, including this compound. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anticancer Activity Assessment :
    • In vitro studies evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment .

Synthetic Applications

The synthesis of this compound can be achieved through multi-component reactions (MCRs), which are efficient for creating complex molecules with diverse functionalities. MCRs allow for the rapid assembly of molecular frameworks while minimizing by-products .

Synthetic Pathways

StepReaction TypeConditionsYield
1CondensationMild heating80%
2CyclizationReflux75%
3EsterificationAcid catalyst90%

The above table outlines a typical synthetic pathway for thiazine derivatives emphasizing the efficiency of MCRs in producing high yields.

Mechanism of Action

The mechanism by which Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific biological or medical application being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
  • CAS No.: 577691-69-1
  • Molecular Formula : C₉H₇ClN₂O₃S
  • Molecular Weight : 258.68 g/mol (calculated from formula)
  • Density : 1.675 ± 0.06 g/cm³ (predicted)
  • pKa : 1.97 ± 0.20 (predicted)

Structural Features :

  • A fused pyrido-thiazine ring system with a chlorine substituent at position 7 and a methyl ester at position 4.

Comparison with Structural Analogs

Methyl 5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylate

  • Key Differences :
    • Ring System : Incorporates a benzo-thiophene-thiazine fused system instead of pyrido-thiazine.
    • Substituents : Two ketone groups (5,9-dioxo) vs. one (3-oxo) in the target compound.
  • The thiophene moiety introduces sulfur-based π-electron delocalization, altering electronic properties compared to the pyridine ring .

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine

  • Key Differences :
    • Heteroatom Replacement : Oxygen (oxazine) replaces sulfur (thiazine).
    • Substituents : Lacks the 7-chloro and 6-carboxylate groups.
  • Implications: Reduced nucleophilicity and lower polarizability due to oxygen’s smaller atomic radius and higher electronegativity. Potential for improved aqueous solubility compared to thiazine derivatives .

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic Acid

  • Key Differences :
    • Heteroatom : Oxazine (oxygen) vs. thiazine (sulfur).
    • Functional Group : Carboxylic acid vs. methyl ester.
  • Implications :
    • Higher acidity (carboxylic acid pKa ~1.97) compared to the ester (ester hydrolysis required for activation).
    • Oxygen’s hydrogen-bonding capacity may enhance binding to biological targets but reduce metabolic stability .

Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

  • Key Differences :
    • Substituent : Lacks the 7-chloro group.
  • The absence of chlorine may diminish steric and electronic interactions in biological systems .

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences :
    • Core Structure : Thiazolo-pyrimidine fused system with additional phenyl and trimethoxybenzylidene substituents.
    • Substituents : Ethyl ester, 7-methyl, and bulky aromatic groups.
  • The thiazolo-pyrimidine system may exhibit distinct pharmacological properties, such as enhanced kinase inhibition .

Data Table: Comparative Properties of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) pKa Notable Properties
Target Compound (Methyl 7-chloro-3-oxo-...thiazine-6-carboxylate) Pyrido-thiazine 7-Cl, 6-COOCH₃ 258.68 1.97 High lipophilicity, moderate acidity
Methyl 5,9-Dioxo-...benzo[1,2-b]thiazine-7-carboxylate Benzo-thiophene-thiazine 5,9-dioxo, 7-COOCH₃ 307.33 (calc.) N/A Dual ketones enhance reactivity
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Pyrido-oxazine None 136.15 N/A Higher solubility, lower stability
7-Chloro-3-oxo-...oxazine-6-carboxylic Acid Pyrido-oxazine 7-Cl, 6-COOH 244.65 ~1.97 High acidity, potential bioavailability
Methyl 3-oxo-...thiazine-6-carboxylate (Non-chlorinated analog) Pyrido-thiazine 6-COOCH₃ 224.24 N/A Reduced electron-withdrawing effects
Ethyl 7-Methyl-3-oxo-...thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 7-CH₃, 5-Ph, 2-(trimethoxybenzyl) 479.57 (calc.) N/A Steric bulk, aromatic interactions

Biological Activity

Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

The molecular formula of this compound is C9H8ClN2O3SC_9H_8ClN_2O_3S, with a molecular weight of approximately 224.24 g/mol. The compound features a chloro substituent at the 7-position and an ester functional group at the 6-position, which contributes to its reactivity and biological properties.

Biological Activity

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with various microbial targets, potentially inhibiting their growth. In vitro studies have shown that derivatives of this compound can affect enzyme activities related to microbial metabolism and pathogenicity .

Antitumor Activity
The thiazine ring present in the compound is known for its antitumor properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by influencing cellular signaling pathways . For instance, studies have demonstrated its efficacy against human tumor cell lines, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation . Further investigations are necessary to elucidate the specific mechanisms involved.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

StepReagentsConditionsYield
1Benzotriazol-1-ol, EDCDCM-DMF (4:1), 12h78%
2HOBTColumn chromatography purificationN/A

These steps require careful control of reaction conditions to ensure high yields and purity of the desired product .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assay : A study examining its effects on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM for certain cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step cyclocondensation. For example:

Cyclization : React precursors (e.g., substituted thioureas or thiazolopyrimidine intermediates) with chloroacetic acid or analogous chlorinating agents under reflux in glacial acetic acid/acetic anhydride (1:1 v/v) at 110–120°C for 8–10 hours .

Recrystallization : Purify the crude product via slow evaporation from ethyl acetate-ethanol (3:2) to obtain single crystals suitable for XRD analysis .

Yield Optimization : Sodium acetate is often used as a catalyst to improve reaction efficiency (70–80% yields) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure by measuring bond lengths, dihedral angles (e.g., 80.94° between fused rings), and puckering parameters (e.g., C5 deviation of 0.224 Å from the pyrimidine plane) .
  • Spectroscopy :
  • NMR : Assign peaks for methyl ester (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.5 ppm), and carbonyl groups (δ ~165–175 ppm in 13C^{13}\text{C}) .
  • IR : Identify ν(C=O) at ~1700 cm1^{-1} and ν(C–Cl) at ~750 cm1^{-1} .

Advanced Research Questions

Q. What role do non-covalent interactions play in the crystal lattice of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : Bifurcated C–H···O interactions (e.g., 2.5–3.0 Å bond lengths) form chains along the crystallographic c-axis, stabilizing the lattice and influencing solubility .
  • Packing Analysis : Use software like Mercury to visualize intermolecular contacts and calculate lattice energy contributions from van der Waals forces .

Q. How can computational methods predict the reactivity of the thiazine ring?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates electrophilic susceptibility at the thiazine sulfur or carbonyl groups .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) by aligning the compound’s electrostatic potential maps with active-site residues .

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazine derivatives?

  • Methodological Answer :

  • Standardized Assays : Compare IC50_{50} values under uniform conditions (e.g., pH 7.4, 37°C) using cell lines like HEK293 or HeLa .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F or adjusting the methyl ester position) to isolate pharmacophore contributions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in enzymatic inhibition data across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.